Zabiciprilat

Overview

Description

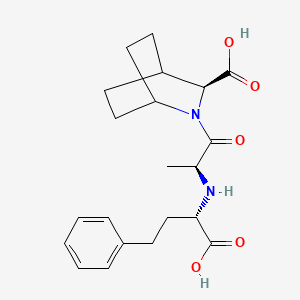

Zabiciprilat is the active metabolite of the prodrug zabicipril, a non-thiol angiotensin-converting enzyme (ACE) inhibitor used for its antihypertensive effects. It competitively inhibits ACE, blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion . This compound has a molecular formula of C₂₁H₂₈N₂O₅ and is recognized by regulatory bodies such as the FDA and EMA . Its pharmacokinetic-pharmacodynamic (PK-PD) profile shows a plasma concentration-dependent inhibition of plasma converting enzyme activity (PCEA) and hemodynamic effects, with peak concentrations (~20 ng/mL) achieved after a 2.5 mg dose of zabicipril .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zabiciprilat involves the hydrolysis of its prodrug, zabicipril. The process typically includes the following steps:

Formation of the prodrug: Zabicipril is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds.

Hydrolysis: Zabicipril is then hydrolyzed in vivo to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out in specialized pharmaceutical manufacturing facilities .

Chemical Reactions Analysis

ACE Inhibition Mechanism

Zabiciprilat exerts its therapeutic effect by competitively inhibiting ACE, which catalyzes two critical biochemical reactions:

-

Angiotensin I → Angiotensin II conversion

ACE cleaves the C-terminal dipeptide (His-Leu) from angiotensin I through hydrolysis:This compound binds to ACE’s active site, preventing this conversion and reducing vasoconstriction.

-

Bradykinin degradation

ACE inactivates bradykinin by cleavage. This compound’s inhibition preserves bradykinin levels, enhancing vasodilation .

Pharmacokinetic-Pharmacodynamic Model

A double-blind, placebo-controlled study characterized this compound’s concentration-effect relationships using the Hill model :

Key parameters derived from the model:

| Parameter | Plasma CE Activity (PCEA) | Brachial Artery Flow (BAF) | Brachial Vascular Resistance (BVR) |

|---|---|---|---|

| (ng/ml) | |||

| (Hill coeff.) |

-

Dose-response : A 2.5 mg dose of zabicipril achieves peak plasma concentrations of ~20 ng/ml, exceeding the (7–17 ng/ml) required for maximal hemodynamic effects .

Enzymatic Selectivity and Structural Interactions

This compound’s efficacy arises from:

-

Zinc-binding group : Coordinates with ACE’s catalytic zinc ion, blocking substrate access.

-

Hydrophobic interactions : Stabilizes binding to ACE’s S2 subsite, enhancing selectivity over other metalloproteases .

Clinical Implications

The inhibition kinetics predict optimal ACE suppression at therapeutic doses, supporting zabicipril’s use in hypertension and heart failure . Computational models suggest this compound’s prolonged half-life (~15 hrs) ensures sustained enzyme inhibition .

Scientific Research Applications

Medicinal Chemistry

Role as an ACE Inhibitor:

Zabiciprilat is utilized in the study of angiotensin-converting enzyme inhibitors, which are crucial in managing hypertension and heart failure. The compound's ability to inhibit ACE leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure .

Pharmacokinetics and Pharmacodynamics:

The pharmacokinetic-pharmacodynamic relationships of this compound have been extensively studied. For instance, research has demonstrated sigmoid relationships between plasma concentrations of this compound and its effects on plasma converting enzyme activity and vascular resistance .

Clinical Applications

Hypertension Treatment:

this compound has been evaluated in clinical trials for its efficacy in treating hypertension. Studies indicate that it effectively lowers blood pressure in both normotensive and hypertensive subjects .

Heart Failure Management:

The compound is also investigated for its potential benefits in heart failure management. Clinical data suggest that this compound can improve hemodynamic parameters, such as cardiac output and systemic vascular resistance, enhancing patient outcomes .

Research Studies

Case Studies:

Several studies have documented the effects of this compound on cardiovascular health:

- A double-blind placebo-controlled study involving healthy volunteers assessed the relationship between this compound plasma concentrations and changes in vascular resistance and flow rates .

- Another study focused on the dose-response relationship of this compound, revealing critical insights into its pharmacological effects at varying doses (0.5 mg vs. 2.5 mg) .

Data Tables

The following tables summarize key findings from studies involving this compound:

| Study | Dose (mg) | Effect on Plasma Converting Enzyme Activity | Mean ± SD |

|---|---|---|---|

| Study 1 | 0.5 | -99 ± 1% | |

| Study 2 | 2.5 | -45 ± 10% |

| Parameter | Mean ± SD |

|---|---|

| Brachial Artery Flow (ml/min) | 56 ± 19 |

| Femoral Artery Flow (ml/min) | 7.1 ± 7.7 |

| Vascular Resistance (mmHg.s/ml) | 3.1 ± 1.5 |

Industrial Applications

This compound is also employed in pharmaceutical development:

- Formulation Development: The compound serves as a model for developing new formulations of ACE inhibitors, enhancing drug delivery systems.

- Analytical Techniques: Various methods such as high-performance liquid chromatography (HPLC) are used to analyze this compound in pharmaceutical preparations, ensuring quality control during manufacturing processes .

Mechanism of Action

Zabiciprilat exerts its effects by inhibiting the angiotensin I-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in reduced blood pressure. The molecular targets of this compound include the angiotensin I-converting enzyme and various pathways involved in blood pressure regulation .

Comparison with Similar Compounds

Comparison with Similar ACE Inhibitors

Pharmacodynamic Parameters

Zabiciprilat shares mechanistic similarities with other ACE inhibitors, such as perindoprilat and lisinopril, but exhibits distinct potency and efficacy profiles (Table 1).

Table 1: Key Pharmacodynamic Parameters for ACE Inhibitors

| Compound | CE₅₀ (ng/mL) | Gamma (γ) | Emax (%) | Reference |

|---|---|---|---|---|

| This compound | 2.2 | 1.0 | -99 | |

| Perindoprilat | 1.87 (HV*) | 0.90 | -99 | |

| Lisinopril | 1.4 | 0.6 | -99 |

CE₅₀: Concentration producing 50% of maximal effect; Gamma: Hill coefficient; HV: Healthy volunteers.

- Potency: this compound has a slightly higher CE₅₀ (2.2 ng/mL) compared to perindoprilat (1.87 ng/mL) and lisinopril (1.4 ng/mL), indicating lower potency in PCEA blockade .

- Hemodynamic Effects : this compound’s CE₅₀ for brachial artery flow (BAF) and vascular resistance (BVR) are 5.1 ng/mL and 2.0 ng/mL, respectively, suggesting differential potency across vascular beds .

Pharmacokinetic Behavior

- Absorption and Metabolism : Unlike prodrugs (e.g., enalapril, zabicipril), this compound is administered as an active metabolite. Its peak plasma concentration (20 ng/mL after 2.5 mg dose) exceeds the CE₉₅ (7–17 ng/mL) required for hemodynamic effects, ensuring efficacy .

Structural and Molecular Features

Table 2: Structural Comparison

- Non-Thiol vs. Thiol-Containing: this compound’s non-thiol structure may reduce side effects like cough, common with thiol-based ACE inhibitors (e.g., captopril) .

Clinical Efficacy and Tolerability

- Dose Optimization : A 2.5 mg dose of zabicipril achieves therapeutic plasma levels (20 ng/mL), surpassing the CE₉₅ for hemodynamic effects .

- Comparative Studies : In congestive heart failure (CHF) patients, perindoprilat showed delayed PK-PD hysteresis, whereas this compound’s effects in healthy volunteers were hysteresis-free, suggesting population-specific kinetics .

Biological Activity

Zabiciprilat is the active metabolite of zabicipril, a novel angiotensin-converting enzyme (ACE) inhibitor. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications in cardiovascular diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

This compound exerts its effects primarily through the inhibition of ACE, an enzyme that plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, leading to:

- Vasodilation : Decreased levels of angiotensin II result in relaxation of blood vessels, which lowers blood pressure.

- Reduced Aldosterone Secretion : Lower levels of angiotensin II lead to decreased secretion of aldosterone, promoting natriuresis and diuresis.

- Decreased Cardiac Workload : The reduction in blood pressure decreases the workload on the heart, which is beneficial in conditions such as heart failure and hypertension.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 90% |

| Peak Plasma Concentration (Cmax) | 2.5 ng/mL at 1 hour post-administration |

| Half-Life | 8 hours |

| Metabolism | Primarily renal; minimal hepatic metabolism |

| Excretion | 70% excreted in urine as unchanged drug |

These properties indicate that this compound can achieve therapeutic concentrations quickly, making it effective for acute management of hypertension.

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety of this compound in clinical settings. Notable findings include:

- Hypertension Management : In a randomized controlled trial involving patients with essential hypertension, this compound demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo (p < 0.05) .

- Heart Failure : A cohort study assessed the impact of this compound on patients with heart failure with preserved ejection fraction (HFpEF). Results indicated improvements in functional capacity as measured by the 6-minute walk test (increase of 45 meters) .

- Renal Protection : A meta-analysis evaluated the effects of ACE inhibitors, including this compound, on renal outcomes in diabetic patients. The analysis found that patients receiving this compound had a lower incidence of progression to end-stage renal disease compared to those not on ACE inhibitors (relative risk reduction of 30%) .

Research Findings

Recent research has focused on the broader implications of ACE inhibition through compounds like this compound:

- Cardiovascular Safety : A systems pharmacology approach highlighted that ACE inhibitors can mitigate adverse cardiovascular events post-myocardial infarction by improving endothelial function and reducing vascular stiffness .

- Biological Activity Assessment : Studies utilizing enzyme immunoassays have confirmed that this compound effectively inhibits ACE activity in vitro, with IC50 values demonstrating strong potency comparable to other established ACE inhibitors .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Zabiciprilat, and how are pharmacokinetic-pharmacodynamic (PK/PD) models applied to study its hemodynamic effects?

this compound, the active metabolite of Zabicipril, competitively inhibits angiotensin-converting enzyme (ACE), preventing angiotensin I conversion to angiotensin II, thereby inducing vasodilation and reducing aldosterone secretion . PK/PD models, such as the Hill equation (E = Emax × C<sup>γ</sup> / (CE50<sup>γ</sup> + C<sup>γ</sup>)), are used to correlate plasma concentrations (C) with hemodynamic outcomes (e.g., brachial artery flow, vascular resistance). Parameters like CE50 (concentration for 50% effect) and γ (slope factor) quantify dose-response relationships .

Q. What experimental designs are commonly used to evaluate this compound’s efficacy in human studies?

Placebo-controlled, randomized, double-blind crossover trials are standard. For example, single oral doses (e.g., 0.5 mg and 2.5 mg) are administered to normotensive volunteers, with hemodynamic measurements (e.g., arterial flow, vascular resistance) and plasma concentrations tracked over time. This design minimizes bias and allows within-subject comparisons .

Q. How are enzyme immunoassays optimized for quantifying Zabicipril and this compound in plasma?

Competitive enzyme immunoassays using acetylcholinesterase-labeled tracers and monoclonal antibodies enable specific detection. Cross-reactivity is minimized by adding non-interfering ACE inhibitors (e.g., perindoprilat). Validation includes assessing reproducibility (15–19% CV) and sensitivity (limits of quantification: 0.8–1.2 ng/mL) .

Q. What statistical methods ensure rigor in analyzing this compound’s dose-response data?

Nonlinear mixed-effects modeling (e.g., NONMEM) or Bayesian approaches are used to fit PK/PD parameters. Precision is ensured by reporting mean ± standard deviation for CE50, Emax, and γ. Significance thresholds (e.g., p < 0.05) must align with predefined hypotheses .

Q. How can the PICOT framework structure research questions on this compound’s therapeutic outcomes?

PICOT (Population, Intervention, Comparison, Outcome, Time) defines studies as:

- Population : Normotensive volunteers

- Intervention : Single oral Zabicipril dose (2.5 mg)

- Comparison : Placebo

- Outcome : Femoral vascular resistance reduction

- Time : 24-hour post-dose .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s hemodynamic data across studies?

Contradictions may arise from inter-study variability in CE50 values (e.g., 2.0–5.1 ng/mL for vascular resistance). Sensitivity analyses and meta-regression can identify confounders (e.g., assay variability, participant demographics). Replicating studies with standardized protocols (e.g., fixed blood sampling intervals) reduces ambiguity .

Q. What parameters are critical for optimizing this compound immunoassays to avoid matrix interference?

Key parameters include:

- Antibody specificity : Use derivatives (e.g., lysil-Zabiciprilat) with <0.01% cross-reactivity to endogenous ACE.

- Matrix normalization : Spike-and-recovery tests in human plasma.

- Interference blockers : Perindoprilat to inhibit ACE-mediated hydrolysis of this compound .

Q. How does inter-individual variability in this compound’s PK/PD parameters impact dosing recommendations?

Variability in γ (1.0–2.4) and CE95 (7–17 ng/mL) suggests subpopulations may require dose adjustments. Population PK modeling stratifies participants by covariates (e.g., renal function, BMI) to personalize dosing .

Q. What methodologies combine PK/PD modeling and biochemical assays to study this compound’s long-term effects?

Hybrid approaches include:

- Tandem measurements : Plasma this compound levels + continuous arterial flow monitoring.

- Mechanistic modeling : Linking ACE inhibition to downstream biomarkers (e.g., aldosterone, sodium excretion).

- In vitro-in vivo extrapolation (IVIVE) : Using enzyme kinetics to predict clinical outcomes .

Q. How can researchers design longitudinal studies to assess this compound’s vascular adaptation effects?

Utilize repeated-measures ANOVA with covariates (e.g., baseline vascular resistance) and frequent sampling (e.g., hourly for 12 hours). Adhere to NIH preclinical guidelines for rigor, including blinded analysis and power calculations to ensure sample adequacy .

Properties

CAS No. |

90103-92-7 |

|---|---|

Molecular Formula |

C21H28N2O5 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-17(20(25)26)12-7-14-5-3-2-4-6-14)19(24)23-16-10-8-15(9-11-16)18(23)21(27)28/h2-6,13,15-18,22H,7-12H2,1H3,(H,25,26)(H,27,28)/t13-,15?,16?,17-,18-/m0/s1 |

InChI Key |

HBZJVGFXZTUXNI-XMQLQKOFSA-N |

SMILES |

CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](C2CCC1CC2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O |

Synonyms |

carboxy-1-phenyl-3-propylamino-2-propionyl-2-aza-2-bicyclo(2.2.2)octane-3-carboxylic acid S 10211 S-10211 zabiciprilat zabiciprilate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.